molecular formula C9H12ClF2N B2664786 3,3-Difluoro-2-phenylpropan-1-amine hydrochloride CAS No. 2253631-10-4

3,3-Difluoro-2-phenylpropan-1-amine hydrochloride

Cat. No.: B2664786
CAS No.: 2253631-10-4
M. Wt: 207.65
InChI Key: LCFLLIVHNJPRPH-UHFFFAOYSA-N
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Description

3,3-Difluoro-2-phenylpropan-1-amine hydrochloride: is a chemical compound with the molecular formula C9H11F2N·HCl. It is a derivative of phenylpropanamine, where two fluorine atoms are substituted at the third carbon of the propyl chain. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activity and interactions with biological targets.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry:

  • Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-2-phenylpropan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3,3-Difluoro-2-phenylpropan-1-amine.

    Amination: The amine group is introduced via a nucleophilic substitution reaction.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous processes, ensuring high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,3-Difluoro-2-phenylpropan-1-amine hydrochloride can undergo oxidation reactions to form corresponding oxides.

    Reduction: It can be reduced to form various reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of difluoro-phenylpropanone derivatives.

    Reduction: Formation of difluoro-phenylpropanol derivatives.

    Substitution: Formation of various substituted phenylpropanamine derivatives.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2-phenylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. The amine group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

  • 3,3-Difluoro-2-phenylpropan-1-amine
  • 3,3-Difluoro-2-phenylpropan-1-ol
  • 3,3-Difluoro-2-phenylpropan-1-one

Comparison:

  • 3,3-Difluoro-2-phenylpropan-1-amine hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its free base form.
  • The presence of fluorine atoms in the compound increases its metabolic stability and resistance to enzymatic degradation, making it more suitable for pharmaceutical applications.

Properties

IUPAC Name

3,3-difluoro-2-phenylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N.ClH/c10-9(11)8(6-12)7-4-2-1-3-5-7;/h1-5,8-9H,6,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFLLIVHNJPRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253631-10-4
Record name 3,3-difluoro-2-phenylpropan-1-amine hydrochloride
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